molecular formula C17H18N2O3 B5113651 2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide

2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide

Cat. No.: B5113651
M. Wt: 298.34 g/mol
InChI Key: ZQVKPCAAYLPACO-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide is an organic compound with a complex molecular structure It is characterized by the presence of methoxy, anilino, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methoxybenzoic acid with 4-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide bond. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]benzamide
  • 2-methoxy-N-[2-(4-chlorophenyl)-2-oxoethyl]benzamide
  • 2-methoxy-N-[2-(4-nitrophenyl)-2-oxoethyl]benzamide

Uniqueness

2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide is unique due to the presence of the methylanilino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

IUPAC Name

2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-7-9-13(10-8-12)19-16(20)11-18-17(21)14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVKPCAAYLPACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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